4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
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Overview
Description
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: 4-hydroxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide.
Reduction: 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole and pyridine moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide: shares similarities with other thiazole and pyridine-containing compounds.
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities.
Pyridine Derivatives: Compounds containing pyridine rings, such as certain antibiotics and anticancer agents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-28-19-10-6-16(7-11-19)21(27)24-17-8-4-15(5-9-17)20-14-29-22(26-20)25-18-3-2-12-23-13-18/h2-14H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZPUGJJUPSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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